molecular formula C8H7FN2 B11760459 4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082042-22-5

4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11760459
CAS No.: 1082042-22-5
M. Wt: 150.15 g/mol
InChI Key: SMVUYJFOMSRRDN-UHFFFAOYSA-N
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Description

4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a fluorine atom at the 4th position and a methyl group at the 7th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material. This compound undergoes a base-mediated cyclization to form the pyrrolopyridine core. The reaction conditions often include the use of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolopyridine derivatives.

    Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.

Scientific Research Applications

4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine can be compared with other pyrrolopyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1082042-22-5

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7FN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3

InChI Key

SMVUYJFOMSRRDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1NC=C2)F

Origin of Product

United States

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